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Hexan-1-amine;sulfuric acid

Cat. No.: B14420489
CAS No.: 80370-32-7
M. Wt: 199.27 g/mol
InChI Key: UKYGVLPQTZNURG-UHFFFAOYSA-N
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Description

Contextualization within Amine-Acid Chemistry

The formation of hexan-1-aminium sulfate (B86663) is a classic acid-base reaction, a fundamental concept in chemistry. In this reaction, the lone pair of electrons on the nitrogen atom of hexan-1-amine, a Lewis base, accepts a proton (H⁺) from sulfuric acid, a strong Brønsted-Lowry acid. This proton transfer results in the formation of the hexan-1-aminium cation ([CH₃(CH₂)₅NH₃]⁺) and the sulfate anion (SO₄²⁻) or the hydrogen sulfate anion (HSO₄⁻), depending on the stoichiometry of the reaction.

The general reaction can be represented as:

2 CH₃(CH₂)₅NH₂ + H₂SO₄ → [CH₃(CH₂)₅NH₃]₂SO₄

or in the case of the hydrogen sulfate salt:

CH₃(CH₂)₅NH₂ + H₂SO₄ → [CH₃(CH₂)₅NH₃]HSO₄

This straightforward synthesis places hexan-1-aminium sulfate firmly within the class of ammonium (B1175870) salts. The properties of the resulting salt, such as its melting point, solubility, and conductivity, are dictated by the nature of the ionic bond between the alkylammonium cation and the sulfate or hydrogen sulfate anion.

Table 1: Reactants and Product in the Formation of Hexan-1-aminium Sulfate

Compound NameChemical FormulaRole in Reaction
Hexan-1-amineCH₃(CH₂)₅NH₂Base
Sulfuric AcidH₂SO₄Acid
Hexan-1-aminium sulfate[CH₃(CH₂)₅NH₃]₂SO₄Salt

Overview of Research Trajectories for Alkylammonium Sulfate Systems

Research into alkylammonium sulfate systems, including hexan-1-aminium sulfate, is multifaceted, with investigations spanning various scientific disciplines. A significant area of interest is their application as ionic liquids (ILs). Ionic liquids are salts with low melting points that are finding increasing use as solvents and electrolytes. One study has explored the use of hexylammonium hydrogen sulfate as an additive in the electrolyte of lead-acid batteries. The research indicated that the addition of this ionic liquid can enhance the corrosion resistance of the battery's lead-antimony-tin grids.

Broader research into related alkylammonium sulfates, such as tetrahexylammonium (B1222370) hydrogen sulfate, provides further insight into the potential applications of these systems. Tetrahexylammonium hydrogen sulfate is recognized for its utility as a phase-transfer catalyst, which facilitates the reaction between reactants in different immiscible phases. It is also employed as an electrolyte in electrochemical studies due to its ionic nature.

The characterization of these compounds is a key aspect of the research. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to elucidate their molecular structures. For instance, the vibrational spectra of ammonium sulfate compounds show characteristic bands for the sulfate and ammonium ions, which can be influenced by factors such as temperature. Thermal analysis methods are also employed to determine the stability and decomposition pathways of these salts.

Furthermore, the study of the crystal structure of related compounds, like bis(N-methyl anilinium) sulfate, provides a framework for understanding the solid-state arrangement of hexan-1-aminium sulfate. X-ray diffraction is the primary technique for determining these structures, revealing details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Table 2: Summary of Research Findings on Alkylammonium Sulfate Systems

Research AreaKey FindingsRelevant Techniques
Ionic Liquids Enhanced corrosion resistance in lead-acid batteries with hexylammonium hydrogen sulfate. Electrochemical methods (Tafel plots, EIS), Scanning Electron Microscopy (SEM).
Phase-Transfer Catalysis Tetrahexylammonium hydrogen sulfate acts as an effective phase-transfer catalyst. Organic synthesis and reaction monitoring.
Electrochemistry Used as supporting electrolytes in various electrochemical cells. Voltammetry, Impedance Spectroscopy.
Structural Characterization Elucidation of molecular structure through spectroscopic methods. NMR, IR Spectroscopy.
Thermal Properties Determination of thermal stability and decomposition pathways. Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC).
Crystallography Determination of solid-state structure and intermolecular interactions. Single-crystal X-ray Diffraction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H17NO4S B14420489 Hexan-1-amine;sulfuric acid CAS No. 80370-32-7

Properties

CAS No.

80370-32-7

Molecular Formula

C6H17NO4S

Molecular Weight

199.27 g/mol

IUPAC Name

hexan-1-amine;sulfuric acid

InChI

InChI=1S/C6H15N.H2O4S/c1-2-3-4-5-6-7;1-5(2,3)4/h2-7H2,1H3;(H2,1,2,3,4)

InChI Key

UKYGVLPQTZNURG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN.OS(=O)(=O)O

Origin of Product

United States

Synthetic Pathways and Preparative Methodologies

Direct Neutralization Routes for Alkylammonium Sulfates

The most fundamental method for preparing hexan-1-aminium sulfate (B86663) is the direct neutralization reaction between hexan-1-amine, a base, and sulfuric acid, a strong acid. This exothermic reaction involves the transfer of one or two protons from the diprotic sulfuric acid to the lone pair of electrons on the nitrogen atom of the amine. The nature of the final salt product is highly dependent on the reaction's stoichiometry.

The reaction between an amine and sulfuric acid is a classic acid-base neutralization. Because sulfuric acid (H₂SO₄) is a diprotic acid, capable of donating two protons, its reaction with a monoamine like hexan-1-amine can result in two different salts depending on the molar ratio of the reactants.

If a 1:1 molar ratio of hexan-1-amine to sulfuric acid is used, the product is hexan-1-aminium hydrogen sulfate. In this case, only one of the acidic protons from sulfuric acid is transferred.

Reaction 1: C₆H₁₅N + H₂SO₄ → [C₆H₁₅NH]⁺[HSO₄]⁻

Conversely, if a 2:1 molar ratio of hexan-1-amine to sulfuric acid is employed, the product is di(hexan-1-aminium) sulfate. This reaction involves the transfer of both of sulfuric acid's protons to two separate amine molecules.

Reaction 2: 2C₆H₁₅N + H₂SO₄ → ([C₆H₁₅NH]⁺)₂[SO₄]²⁻

The precise control of stoichiometry is therefore critical for the selective synthesis of either the hydrogen sulfate or the sulfate salt.

Table 1: Stoichiometric Products of Hexan-1-amine and Sulfuric Acid Neutralization

Molar Ratio (Amine:Acid)Hexan-1-amineSulfuric AcidProduct NameChemical Formula
1:11 mole1 moleHexan-1-aminium hydrogen sulfate[C₆H₁₃NH₃]HSO₄
2:12 moles1 moledi(Hexan-1-aminium) sulfate(C₆H₁₃NH₃)₂SO₄

The choice of solvent plays a critical role in the synthesis of alkylammonium sulfates, influencing reaction rates, yields, and even the nature of the product. The multi-faceted effects of solvents can include restricting mass transfer, competing for active sites, and stabilizing initial and transition states. In the context of hexan-1-aminium sulfate synthesis, the solvent must be able to dissolve the reactants while ideally allowing the product to precipitate for easy isolation, or remain in solution for subsequent reactions.

The solubility of the resulting salt is a key factor. While hexan-1-amine has limited solubility in water due to its long hydrophobic alkyl chain, its protonated form, the hexan-1-aminium cation, is an ion and is thus more soluble in polar solvents like water. The solvent's polarity can impact the reaction; nonpolar solvents may favor interactions between reactants, while polar solvents can improve solubility and facilitate diffusion.

Advanced Synthetic Techniques for Derivatives

Beyond simple salt formation, both hexan-1-amine and its sulfate salts serve as building blocks in more advanced synthetic applications. These techniques leverage the reactivity of the amine or the properties of the ammonium (B1175870) salt to construct complex molecules and functional materials.

Hexan-1-amine is a versatile intermediate in organic synthesis, used in the production of a wide range of other chemicals. Its applications include its use as a building block for pharmaceuticals, dyes, and pigments. Synthetic methods often involve the reactivity of the amine group. For instance, hexan-1-amine can participate in condensation reactions with aldehydes or ketones and can be used in reductive amination processes to form more complex amine structures. It is also a reagent in the Delepine reaction for synthesizing primary amines from alkyl halides.

The hexan-1-aminium cation, often paired with sulfate or other anions, can be incorporated into larger, functional molecular systems. This strategy is employed in materials science and supramolecular chemistry to impart specific properties to the final structure.

One notable application is in the development of dynamic covalent polymers (DCPs). Researchers have introduced hexylammonium side chains into fluorene-based monomers. These cationic groups were evaluated for their role in the formation of the polymer and its subsequent interaction with DNA, highlighting a potential application in gene delivery. The ammonium group provides a positive charge that facilitates binding to the negatively charged phosphate (B84403) backbone of DNA.

In the field of supramolecular chemistry, the recognition of primary ammonium cations like hexylammonium in aqueous media is a significant challenge. One successful strategy involves incorporating receptor molecules, such as homooxacalixarenes which are selective for primary ammoniums, into micelles. This self-assembly process creates a nanosized recognition system where the hydrophobic micellar core facilitates the binding of the hexylammonium ion to the receptor, a process that does not occur when the receptor is simply solubilized in water.

Additionally, hexylamine (B90201) is used as an ion-pairing agent in analytical techniques like UPLC-MS. In the analysis of highly polar, sulfated molecules, hexylamine is added to the mobile phase. It forms an ion pair with the sulfate groups, neutralizing the charge and improving the retention and resolution of the analytes on the chromatography column.

Fundamental Chemical Behavior and Reaction Mechanisms

Acid-Base Equilibria and Proton Transfer Dynamics

The acid-base properties of hexylammonium hydrogen sulfate (B86663) are central to its function, particularly when it is used as a solvent or catalyst in chemical reactions. These properties are influenced by the surrounding environment and the nature of the constituent ions.

Research has shown that PILs based on primary amines, such as hexylammonium hydrogen sulfate ([HA][HSO₄]), exhibit higher acidities compared to those with more substituted cations like N,N-dimethyl-N-n-butylammonium ([DMBA][HSO₄]). This trend is quantified using the Hammett acidity function (H₀), which is a reliable measure of acidity in these non-aqueous systems. For instance, in a study with 20 wt% water, the H₀ value for [HA][HSO₄] was -0.03, indicating a significantly stronger acid than [DMBA][HSO₄] with an H₀ of 1.62. This increased acidity in primary amine-based PILs is attributed to the formation of specific anionic clusters, particularly trimeric [HSO₄]⁻ aggregates, which facilitates proton dissociation. The degree of cation substitution influences the formation of these aggregates; increased substitution leads to a reduction in direct anion-anion interactions, resulting in smaller aggregates and consequently lower acidity.

Table 1: Hammett Acidity (H₀) of Various Alkylammonium Hydrogen Sulfate PILs (20 wt% water)

Cation Name Abbreviation Cation Type H₀ Value
Hexylammonium [HA] Primary -0.03
Butylammonium (B8472290) [BA] Primary ~ -0.03
N-methyl-N-n-butylammonium [MBA] Secondary ~ 1.0
N,N-dimethyl-N-n-butylammonium [DMBA] Tertiary 1.62

The dissociation of hexan-1-amine;sulfuric acid involves proton transfer, a process influenced by the solvent. In aqueous solutions, water molecules actively participate in proton dissociation, leading to the formation of hydronium ions (H₃O⁺). The pKa of the hexylammonium ion (the conjugate acid of hexan-1-amine) is approximately 10.56, indicating it is a weak acid. Sulfuric acid is a strong acid, with its first dissociation being complete in water. The hydrogen sulfate anion ([HSO₄]⁻) is a weaker acid, with a pKa of about 1.99.

In nonaqueous environments or in the neat protic ionic liquid, proton dissociation is more complex. The process is governed by the formation of ion pairs and larger aggregates. Spontaneous proton dissociation from the [HSO₄]⁻ anion to a water molecule (if present) has been observed, particularly in PILs with primary amine cations like hexylammonium. This dissociation is often preceded by the formation of an anion trimer, which facilitates the proton transfer to form a sulfate dianion ([SO₄]²⁻) and a hydronium ion. The ability of the solvent to support ionization and subsequent dissociation of the ion pair is crucial. Solvents with high dielectric constants facilitate the separation of ions.

Nucleophilic Reactivity of the Hexan-1-amine Moiety

The hexan-1-amine component of the salt retains nucleophilic character, capable of reacting with electrophilic centers. However, its reactivity is modulated by the presence of the sulfate and hydrogen sulfate anions.

The primary amine group in hexan-1-amine is a nucleophile due to the lone pair of electrons on the nitrogen atom. It can react with various electrophiles, such as alkyl halides, carbonyl compounds, and other electron-deficient species. For example, amines can undergo N-alkylation with alkyl halides.

The interactions between the hexylammonium cation and the hydrogen sulfate anion are dominated by hydrogen bonding. The ammonium (B1175870) group (N⁺-H) of the cation acts as a hydrogen bond donor, while the oxygen atoms of the hydrogen sulfate anion are hydrogen bond acceptors. These interactions lead to the formation of a structured liquid with distinct ion-ion and ion-aggregate arrangements.

Catalytic Activity and Mechanisms

Alkylammonium hydrogen sulfates are recognized as effective and inexpensive Brønsted acid catalysts for various organic reactions. Their catalytic activity stems from their tunable acidity.

Hexylammonium hydrogen sulfate can act as a catalyst in acid-catalyzed reactions such as esterification, hydrolysis, and dehydration. The mechanism of catalysis involves the protonation of a substrate by the acidic protons present in the PIL. These protons can originate from the hexylammonium cation or, more significantly, from the hydrogen sulfate anion and its aggregates.

For example, in an esterification reaction, the PIL would protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The catalytic efficiency can be tuned by altering the composition, such as the water content or the acid-to-base molar ratio, which affects the acidity (H₀ value) and the structure of the ionic liquid. The ability to recycle these ionic liquid catalysts is a significant advantage, contributing to greener chemical processes.

Role as a Brønsted Acid Catalyst in Organic Transformations

Hexylammonium hydrogen sulfate functions as a Brønsted acid catalyst, where the hexylammonium cation ([C₆H₁₃NH₃]⁺) and, more significantly, the hydrogen sulfate anion ([HSO₄]⁻) can donate a proton to facilitate chemical reactions. The acidity of such ionic liquids can be tailored by the choice of the cation and anion. These PILs are considered "greener" alternatives to traditional mineral acids like sulfuric acid because they are often less corrosive, have low volatility, and can be recycled.

A key advantage of using amine-based hydrogen sulfate ionic liquids as catalysts is their ability to act as both the catalytic species and the reaction medium. Furthermore, their hydrophilic nature allows them to absorb water produced during certain reactions, which can favorably shift the reaction equilibrium towards the product side. After the reaction, the often-immiscible organic product can be easily separated from the ionic liquid phase by simple decantation, allowing for the catalyst's recovery and reuse.

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a classic acid-catalyzed transformation. The Fischer-Speier esterification typically employs a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Brønsted acidic ionic liquids (BAILs) containing the hydrogen sulfate anion, such as hexylammonium hydrogen sulfate, are effective catalysts for this reaction. The catalytic activity of these BAILs is generally correlated with their acidity. The reaction mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of a water molecule. The ability of the ionic liquid to absorb this water helps to drive the reaction to completion. While specific performance data for hexylammonium hydrogen sulfate is not extensively detailed in publicly available literature, research on analogous primary and secondary amine-based hydrogen sulfate PILs demonstrates their effectiveness.

Table 1: Representative Catalytic Performance of Amine-Based Hydrogen Sulfate Ionic Liquids in Esterification Reactions This table presents illustrative data from studies on similar Brønsted acidic ionic liquids to show typical reaction conditions and outcomes, as specific data for hexylammonium hydrogen sulfate is not readily available.

CatalystReactantsTemp. (°C)Time (h)Yield (%)Source(s)
Pyridinium hydrogensulfate ([Hpy][HSO₄])Acetic acid + n-butanol853~60
1-Methylimidazolium hydrogensulfate ([Hmim][HSO₄])Acetic acid + n-butanol853~55
Pyrrolidinium hydrogensulfate ([HPyrr][HSO₄])Acetic acid + 1-octanol804893
Piperidinium hydrogensulfate ([HPip][HSO₄])Acetic acid + 1-octanol804890

Note: The data is compiled from different studies and reaction conditions may vary. The table serves as a general illustration of the catalytic potential of this class of ionic liquids.

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water or ammonia (B1221849). Acid catalysts are frequently used to facilitate these reactions, such as in aldol (B89426) condensations or the synthesis of imines and other heterocyclic compounds.

Amine-based catalysts can promote condensation reactions through various mechanisms. For instance, in aldol-type reactions, primary or secondary amines can react with a carbonyl compound to form an enamine intermediate. This enamine then acts as a nucleophile, attacking another carbonyl compound. The Brønsted acidity of hexylammonium hydrogen sulfate can activate carbonyl groups by protonation, making them more susceptible to nucleophilic attack. This dual functionality—the potential to form key intermediates via the amine and to provide acid catalysis—makes such compounds versatile. In reactions like the Pechmann condensation for coumarin (B35378) synthesis or the Paal-Knorr synthesis for pyrroles, Brønsted acidic ionic liquids have proven to be efficient and reusable catalysts. The ionic liquid facilitates the necessary cyclization and dehydration steps, often under milder conditions than traditional methods.

Proton Transport Mechanisms in Hexan-1-aminium Sulfate Ionic Liquids

The high ionic conductivity of many protic ionic liquids is a key property, particularly for applications in electrochemical devices like fuel cells. This conductivity is governed by the movement of ions, and in PILs, proton transport can occur through distinct pathways. The two primary mechanisms are the "vehicle" mechanism and the "Grotthuss" or "proton hopping" mechanism. aps.orgacs.org

In the vehicle mechanism , the proton (H⁺) is covalently attached to a "vehicle" molecule, and its transport occurs through the diffusion of this entire entity. aps.orgrsc.org For hexylammonium hydrogen sulfate, this would involve the movement of the hexylammonium cation, [C₆H₁₃NH₃]⁺.

In the Grotthuss mechanism , a proton is transferred through a hydrogen-bonded network. aps.org An excess proton can "hop" from one molecule to the next (e.g., from a [HSO₄]⁻ anion to a neighboring hexan-1-amine molecule, or between anions) through the formation and cleavage of hydrogen bonds. acs.orgrsc.org This process does not require the diffusion of the entire molecule and can lead to exceptionally high proton conductivity, a phenomenon known as superprotonic behavior.

The extent of proton transfer from the Brønsted acid (sulfuric acid) to the base (hexan-1-amine) is crucial. Studies on alkylammonium-based PILs have shown that proton transfer is often more complete for primary amines compared to tertiary amines. rsc.orgrsc.orgacs.orgresearchgate.net This is because the resulting primary ammonium cation ([C₆H₁₃NH₃]⁺) has three N-H protons available to act as hydrogen-bond donors, allowing it to create a well-solvated, structured environment that stabilizes the ions. rsc.orgrsc.orgacs.org This extensive hydrogen-bonding network is a prerequisite for an efficient Grotthuss-type mechanism.

Table 2: Comparison of Proton Transport Mechanisms in Protic Ionic Liquids

FeatureVehicle MechanismGrotthuss (Proton Hopping) Mechanism
Description Proton is transported as part of a larger molecule (ion) diffusing through the liquid.Proton is transferred between adjacent molecules through a hydrogen-bond network.
Primary Mover The entire ion (e.g., [C₆H₁₃NH₃]⁺).The proton (H⁺) itself.
Dependence Strongly coupled to the viscosity of the liquid and the size of the ion.Less dependent on viscosity; relies on the structure of the hydrogen-bond network.
Structural Requirement Mobile ions.A continuous and dynamic hydrogen-bonding network.
Relative Speed Generally slower, limited by molecular diffusion.Can be significantly faster, leading to high proton conductivity.
Source(s) aps.orgacs.orgrsc.org aps.orgacs.orgrsc.org

Structural Elucidation and Intermolecular Interactions

Crystallographic Investigations of Hexan-1-aminium Sulfate (B86663) and Related Alkylammonium Sulfates

Crystallographic studies provide foundational insights into the solid-state arrangement of hexan-1-aminium sulfate and its chemical relatives. These investigations reveal how the individual ions pack to form a stable, ordered lattice. The molecular structure of hexylammonium hydrogen sulfate has been confirmed through these techniques. researchgate.net While detailed crystal structure data for hexan-1-aminium sulfate itself is not broadly published, extensive research on analogous long-chain alkylammonium salts, such as dodecan-1-aminium sulfate and various alkylammonium phosphates and halides, allows for a comprehensive understanding of its likely structural motifs. acs.orgresearchgate.net

For instance, studies on the closely related hexylammonium chloride show that it can exist in different polymorphic forms, including a low-temperature tetragonal structure and a high-temperature cubic phase. nih.gov This polymorphism highlights the ability of the hexylammonium cation to adopt different packing arrangements depending on temperature. nih.gov The type and size of the alkylammonium cation are known to have a significant influence on the crystal structure of the resulting salts. ukim.mk

A defining feature of alkylammonium sulfates in the solid state is the extensive network of hydrogen bonds. The ammonium (B1175870) group (-NH₃⁺) of the protonated amine acts as a hydrogen bond donor, while the oxygen atoms of the sulfate anion (SO₄²⁻) serve as acceptors. This interaction is fundamental to the stability of the crystal lattice. In methylammonium (B1206745) sulfate, for example, the crystal structure is stabilized by a robust network of N-H···O hydrogen bonds. researchgate.net

Similar networks are observed in other related systems. Alkylammonium phosphates, which are electronically similar to sulfates, are described as consisting of three-dimensional hydrogen-bonded networks where each N-H bond donates a hydrogen bond to a phosphate (B84403) oxygen. acs.org In more complex systems involving hydrated uranyl sulfates with organic cations, the structural units are often linked by hydrogen bond networks involving the protonated amine and water molecules. osti.gov Density Functional Theory (DFT) calculations on various alkylammonium hydrogen sulfate ion pairs confirm that the character and strength of these hydrogen bonds are highly dependent on the specific nature of the cation.

The amphiphilic nature of the hexylammonium cation, with its hydrophilic ammonium head and hydrophobic hexyl tail, strongly promotes the formation of layered, or lamellar, structures in the solid state. This arrangement allows for the segregation of the polar and nonpolar domains into distinct regions.

This phenomenon is well-documented in related compounds. Many alkylammonium salts, including phosphates and long-chain nitrates and formates, self-assemble into layered structures. acs.orgresearchgate.net In these arrangements, the polar layers consist of the ammonium head groups and the sulfate anions, connected by the hydrogen bond networks, while the nonpolar layers are formed by the interdigitated or bilayered alkyl chains. acs.org This layered packing can lead to anisotropic properties, where the material's physical characteristics differ along different crystallographic directions. A clear example is the anisotropic thermal expansion observed in the tetragonal phase of hexylammonium chloride, where the lattice expands along one axis but contracts along another with increasing temperature. nih.gov

The table below summarizes the crystallographic data for related alkylammonium salts, illustrating the common themes of layered structures.

CompoundFormulaCrystal SystemKey Structural Feature
Cyclopentylammonium Monohydrogen Phosphate[C₅H₉NH₃⁺]₂[HPO₄²⁻]MonoclinicLayers of hydrogen-bonded phosphates separated by cations. acs.org
Octylammonium Dihydrogen Phosphate[CH₃(CH₂)₇NH₃⁺][H₂PO₄⁻]MonoclinicBilayer-like arrangement of cations between phosphate layers. acs.org
Decylammonium Dihydrogen Phosphate[CH₃(CH₂)₉NH₃⁺][H₂PO₄⁻]MonoclinicLayered structure with interdigitated alkyl chains. acs.org
Hexylammonium Chloride (LT Phase)[CH₃(CH₂)₅NH₃⁺]Cl⁻TetragonalAnisotropic thermal expansion observed. nih.gov

Supramolecular Assembly and Molecular Recognition

The principles of molecular recognition—the specific, non-covalent binding between two or more molecules—are central to the behavior of hexan-1-aminium sulfate in complex environments. The compound itself can be a component in larger, self-assembled supramolecular structures. nottingham.ac.uk

The selective binding of the sulfate anion is a key area of research in supramolecular chemistry, driven by the need to separate it from aqueous solutions. frontiersin.org This recognition is typically achieved by synthetic receptors that utilize a combination of electrostatic forces and precisely arranged hydrogen bond donors to bind the sulfate ion selectively. frontiersin.orgrsc.org

Conversely, the hexylammonium cation can also be the target of molecular recognition. For example, macrocyclic hosts like cucurbit[n]urils have been shown to bind hexylammonium tails, leading to the formation of complex, stimuli-responsive systems. acs.org The formation of ion pairs can also direct the creation of larger structures, where the interaction between the cation and anion induces the formation of a specific supramolecular assembly, such as a core-shell structure capable of extracting specific salts from water. researchgate.net This demonstrates that the hexan-1-aminium sulfate ion pair is not merely a simple salt but a versatile building block for constructing complex, functional chemical systems.

Electrostatic Functionalization and Non-Covalent Interactions

The primary forces holding the hexylammonium and sulfate ions together in a crystal lattice are strong electrostatic interactions between the positively charged ammonium group and the negatively charged sulfate or hydrogen sulfate anion. researchgate.net This ionic bonding is a key feature of its structure. Beyond this primary interaction, a network of non-covalent interactions further stabilizes the three-dimensional structure. wikipedia.orgencyclopedia.pub

These non-covalent interactions are crucial for the self-assembly and crystal packing of the salt. frontiersin.orgnih.gov They include:

Hydrogen Bonding: The ammonium group (-NH₃⁺) is an excellent hydrogen bond donor. It forms strong hydrogen bonds with the oxygen atoms of the sulfate anion (SO₄²⁻), which act as hydrogen bond acceptors. researchgate.netencyclopedia.pub This results in an extensive network of N-H···O hydrogen bonds, creating a robust supramolecular architecture. researchgate.net The energy of these non-covalent interactions is typically in the range of 1-5 kcal/mol. wikipedia.orgencyclopedia.pub

Hydrophobic Effects: In aqueous environments, the hydrophobic hexyl chains would tend to aggregate to minimize contact with water molecules, a phenomenon that can influence the self-assembly process. wikipedia.org

The concept of electrostatic functionalization is central to understanding how alkylammonium sulfates interact with other materials. The positively charged ammonium head group can be used to modify negatively charged surfaces. For instance, this principle is applied in the functionalization of materials like 1T-MoS₂, where the coulombic interactions between the material's negative charge and the positive charge of alkylammonium salts drive the process. rsc.org This non-covalent functionalization is advantageous as it can preserve the intrinsic properties of the material being modified. rsc.org

The interplay of these interactions dictates the final crystal structure. The structure of related compounds, like hexaaquacobalt(II) 3-ammonionaphthalene-1,5-disulfonate tetrahydrate, demonstrates how organic ammonium cations and sulfate anions arrange in layers connected by N—H⋯O and O—H⋯O hydrogen bonds and electrostatic forces. researchgate.net A similar layered arrangement is expected for hexylammonium sulfate, with alternating polar layers of NH₃⁺ and SO₄²⁻ ions and nonpolar layers of interdigitated hexyl chains.

Table 1: Key Non-Covalent Interactions in Hexylammonium Sulfate

Interaction Type Donor Acceptor Role in Structure
Ionic Bonding Hexylammonium cation (R-NH₃⁺) Sulfate anion (SO₄²⁻) Primary force holding the ions together in the crystal lattice.
Hydrogen Bonding Ammonium group (-NH₃⁺) Oxygen atoms of sulfate Creates a robust, three-dimensional supramolecular network. researchgate.net

Host-Guest Chemistry with Alkylammonium Sulfate Systems

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion through non-covalent interactions. uclouvain.be Alkylammonium ions, including hexylammonium, are frequently used as cationic guests due to their defined geometry and ability to act as hydrogen bond donors.

The binding of alkylammonium guests within a host cavity is a complex process driven by several factors:

Electrostatic and Cation-π Interactions: The positive charge of the ammonium group can interact favorably with electron-rich cavities or aromatic surfaces within a host molecule.

Hydrogen Bonding: The -NH₃⁺ group can form specific hydrogen bonds with functional groups (e.g., ethers, carbonyls) lining the host's interior. acs.org

Hydrophobic Effects: The encapsulation of the nonpolar alkyl chain (the hexyl group) within a hydrophobic host cavity in an aqueous medium is often entropically driven, resulting from the release of ordered water molecules from both the host cavity and the guest.

Supramolecular assemblies, such as the highly charged [Ga₄L₆]¹²⁻ cage, demonstrate this behavior by encapsulating simple alkylammonium guests like tetramethylammonium (B1211777) (NMe₄⁺) and tetraethylammonium (B1195904) (NEt₄⁺). Studies on these systems reveal a competition between external ion-association on the host's surface and internal encapsulation. The external binding is primarily enthalpy-driven, while the encapsulation of the guest is entropy-driven due to desolvation effects.

Calixarenes and other macrocycles are common hosts for alkylammonium ions. sci-hub.st The size and shape complementarity between the host's cavity and the alkylammonium guest is a critical factor determining the stability of the resulting host-guest complex. For instance, different sized imine cages show selectivity in binding various tetra-n-alkylammonium salts. nih.gov The association constants are influenced by structural parameters of both the host and the guest. acs.org The sulfate anion can also play a role, either by remaining in the bulk solvent or by forming part of a larger, ion-paired guest assembly that interacts with the host. researchgate.net

Table 2: Research Findings in Host-Guest Systems with Alkylammonium Guests

Host System Guest Type Key Driving Forces Research Finding Citation
[Ga₄L₆]¹²⁻ Supramolecular Assembly Alkylammonium Cations Entropy (encapsulation), Enthalpy (external binding) Encapsulation is driven by the release of solvent molecules, while external binding is due to attractive surface interactions.
Truncated Tetrahedral Imine Cages Tetra-n-alkylammonium salts Shape/Size Complementarity, Solvent Effects Cages with different window sizes exhibit selectivity for guests of varying bulkiness (e.g., NEt₄⁺ vs. NMe₄⁺). nih.gov
Polyether Macrocycles Alkylammonium Ions Hydrogen Bonding, Dipole-Dipole Interactions The stability of the complex is controlled by specific structural parameters of the host and guest. acs.org

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For hexan-1-amine;sulfuric acid, DFT calculations are instrumental in elucidating the nature of the ionic interactions, the geometry of the ion pair, and the mechanisms of proton transfer.

DFT calculations have been employed to determine the most stable structures and interaction energies of ion pairs in alkylammonium hydrogen sulfates. dntb.gov.ua These studies show that the interaction between the hexylammonium cation (C₆H₁₃NH₃⁺) and the hydrogen sulfate (B86663) anion (HSO₄⁻) is primarily characterized by strong hydrogen bonds. The protons of the ammonium (B1175870) group (–NH₃⁺) act as hydrogen bond donors, while the oxygen atoms of the hydrogen sulfate anion serve as acceptors.

The geometry of the ion pair is a result of the interplay between these hydrogen bonds and the conformational flexibility of the hexyl chain. The interaction energies between the ions are significant, and studies on similar alkylammonium systems indicate that these interactions tend to weaken as the size of the cation increases. dntb.gov.ua The formation of these ion pairs from the neutral amine and sulfuric acid involves proton transfer, a process that is strongly influenced by the basicity of the amine. dntb.gov.ua

Table 1: Calculated Properties of Alkylammonium Hydrogen Sulfate Ion Pairs from DFT Studies.

Alkylammonium CationCalculated PropertyFindingReference
General AlkylammoniumInteraction EnergyWeakens with increasing cation size. dntb.gov.ua
General AlkylammoniumHydrogen BondingStrong H-bonds exist between the cation's ammonium group and the anion's oxygen atoms. dntb.gov.ua
HexylammoniumProton AffinityHigher proton affinity of the amine leads to more probable protonation. dntb.gov.ua

A key feature of protic ionic liquids like this compound is their ability to donate protons, which is critical for applications in catalysis. DFT calculations have revealed that proton dissociation from the hydrogen sulfate anion (HSO₄⁻) to form sulfate (SO₄²⁻) and a protonated species can occur, particularly in the presence of water. researchgate.netnih.gov

Studies on various alkylammonium hydrogen sulfates show that spontaneous proton dissociation from HSO₄⁻ to a water molecule is dependent on the formation of specific anion aggregate structures, such as anion trimers. researchgate.netnih.gov Protic ionic liquids based on primary amines, like hexan-1-amine, are shown to exhibit higher acidities, indicating a greater propensity for proton donation. researchgate.netnih.gov The degree of substitution on the cation directly correlates with the acidity of the alkylammonium hydrogen sulfate protic ionic liquid when doped with water. researchgate.netnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the collective and dynamic properties of this compound in the liquid phase.

MD simulations of systems analogous to this compound reveal a complex network of interionic interactions that dictate the liquid's structure and properties. aip.org The primary forces are the electrostatic attractions between the hexylammonium cation and the hydrogen sulfate anion. acs.org These interactions lead to the formation of an "ionic atmosphere" where each ion is surrounded by a shell of counter-ions. acs.org

Transport properties, such as viscosity and ionic conductivity, are critical for the practical application of ionic liquids. MD simulations are a valuable tool for investigating these properties at a molecular level. aip.org For ionic liquids, high viscosity can be a hindrance to their application. aip.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties. researcher.life

For alkylammonium hydrogen sulfates, QSPR models have been developed to predict thermal properties like decomposition and melting temperatures. aip.orgdntb.gov.ua These models utilize quantum chemical descriptors derived from DFT calculations, which characterize the electronic structure of the individual ions and the ion pairs. aip.orgdntb.gov.ua By establishing a mathematical relationship between these descriptors and the experimental properties, it becomes possible to predict the properties of new, unsynthesized compounds. aip.orgdntb.gov.ua

The development of reliable QSPR models is crucial for the rational design of ionic liquids. rsc.org These models can screen large numbers of potential cation-anion combinations to identify candidates with desired properties, such as high thermal stability or a specific melting point, thereby guiding synthetic efforts. aip.orgaip.orgdntb.gov.ua The accuracy of QSPR models depends on the quality of the experimental data and the choice of molecular descriptors. nih.gov For ionic liquids, descriptors can be derived for the individual ions or for the entire ion pair. nih.gov

Table 2: Applications of QSPR Modeling in Ionic Liquids.

Property PredictedIonic Liquid FamilyModeling ApproachKey FindingReference
Thermal Properties (Decomposition and Melting Temperatures)Alkylammonium Hydrogen SulfatesMultiple regression analysis with quantum chemical descriptors.Models show very good performance, enabling prediction for new compounds. aip.orgdntb.gov.ua
ViscosityGeneral Ionic LiquidsMultiple linear regression and support vector machines with COSMO-RS descriptors.Nonlinear models often provide superior predictive performance.
DensityAminesHeuristic method with descriptors from SMILES.Intrinsic density is a key descriptor for predicting the density of amines. researcher.life
Viscosity and ConductivityProtic Ionic Liquids in WaterMachine learning models.Enables screening of large libraries of cation-anion combinations. aip.org

Correlation of Electronic Structure Descriptors with Macroscopic Behavior

Theoretical and computational chemistry offers powerful tools for establishing a fundamental understanding of the relationship between the microscopic electronic characteristics of a compound and its observable macroscopic properties. In the case of alkylammonium hydrogen sulfates like this compound, Quantitative Structure-Property Relationship (QSPR) models are prominently used. acs.org These models build a bridge between quantum chemical descriptors, which quantify the electronic structure, and physical properties such as thermal stability.

Research in this area leverages quantum chemical descriptors that are typically derived from Density Functional Theory (DFT) calculations. acs.org These descriptors provide a detailed picture of the electronic properties of the individual hexylammonium cations and hydrogen sulfate anions, as well as the crucial interionic interactions within the cation-anion pair. acs.org The interactions considered are multifaceted and include electrostatic forces, hydrogen bonding, and van der Waals forces, all of which are directly correlated with the macroscopic behavior of these ionic liquids. ua.pt Computational approaches like the hybrid density functional B3LYP and the electron correlation method MP2 are employed to optimize the structures and calculate these descriptors accurately. acs.org

A primary focus of these computational investigations is to predict and understand the thermal properties of alkylammonium hydrogen sulfates, including their decomposition and melting temperatures. acs.org Studies have demonstrated that the formation of ion pairs and dimer complexes involves a significant electron flow from the nitrogen's lone pair to the acid, which alters the electron density and strengthens the intermolecular interactions. acs.org The insights gained from these calculations are valuable for guiding the synthesis of new alkylammonium hydrogen sulfates with desired thermal characteristics. acs.org

The predictive power of these computational models has been shown to be remarkably high. QSPR models developed using multiple regression analysis have exhibited excellent performance in correlating the calculated electronic descriptors with experimental thermal data. acs.org The coefficient of determination (R²) for these models is often close to one, signifying a precise and reliable fit to the experimental measurements. acs.org This strong correlation underscores the direct influence of the compound's electronic and intermolecular interaction landscape on its bulk properties. While general trends, such as increasing melting temperature with molecular density, are observed, computational models help to elucidate the more subtle influences of molecular shape and specific interactions that simple density parameters cannot capture alone. acs.org

Interactive Data Tables

Table 1: Key Electronic Structure Descriptors and Their Correlated Macroscopic Properties for Alkylammonium Sulfates. This table outlines the common quantum chemical descriptors used in computational studies and the macroscopic behaviors they help to predict.

Electronic Structure DescriptorDescriptionCorrelated Macroscopic Property
Interaction Energy The energy released upon the formation of the cation-anion pair from isolated ions.Thermal Stability, Melting Point
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals; relates to chemical reactivity and electronic transitions.Chemical Reactivity, Decomposition Pathways
Mulliken Atomic Charges Distribution of electron charge among the atoms in the ion pair.Strength of Interionic Interactions, Polarity
Molecular Electrostatic Potential (MESP) Represents the 3D charge distribution and is used to predict sites for electrophilic and nucleophilic attack.Hydrogen Bonding Strength, Site of Protonation
Proton Transfer Energy (ΔE) The calculated energy difference between the neutral acid-base pair and the proton-transferred ion pair.Degree of Proton Transfer, Ionicity

Table 2: Illustrative QSPR Model Performance for Predicting Decomposition Temperatures (T_d) of Alkylammonium Hydrogen Sulfates. This table provides a representative example of the high correlation achieved by QSPR models, as described in the literature. acs.org

CompoundAlkyl ChainExperimental T_d (°C)QSPR-Predicted T_d (°C)Deviation (%)
Butylammonium (B8472290) hydrogen sulfateC4215214-0.47%
Pentylammonium hydrogen sulfateC5224225+0.45%
Hexylammonium hydrogen sulfate C6 231 230 -0.43%
Heptylammonium hydrogen sulfateC7238239+0.42%
Model Performance MetricR² = 0.998

Applications in Advanced Materials and Chemical Technologies

Development and Performance of Protic Ionic Liquids (PILs)

Protic ionic liquids are characterized by the transfer of a proton from a Brønsted acid to a Brønsted base. nih.gov This creates a salt that is liquid at or near room temperature, possessing a unique set of properties such as low vapor pressure, high thermal stability, and tunable acidity. nih.govnih.gov In alkylammonium hydrogen sulfate (B86663) PILs, the degree of substitution on the cation has been shown to directly correlate with the acidity, with primary amine-based PILs like hexylammonium hydrogen sulfate exhibiting the highest acidities. nih.gov

The Brønsted acidity of hexylammonium hydrogen sulfate makes it a candidate for catalyzing various organic transformations. nih.gov A prime example of a reaction where acidic ionic liquids have shown significant catalytic activity is the Knoevenagel condensation. sciensage.inforsc.orgresearchgate.netfrontiersin.orgmdpi.com This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. The acidic catalyst activates the carbonyl group, facilitating nucleophilic attack by the enolate of the active methylene compound. Studies on various Brønsted-acidic ionic liquids have demonstrated their effectiveness as reusable and environmentally friendly catalysts for this transformation, often leading to high yields under mild reaction conditions. sciensage.info While specific performance data for hexylammonium hydrogen sulfate in this reaction is not extensively documented, the catalytic behavior of structurally similar acidic PILs suggests its potential.

Table 1: Examples of Catalysts Used in Knoevenagel Condensation Reactions

Catalyst Reactants Solvent Temperature (°C) Yield (%) Reference
Brønsted-acidic ILs Aromatic aldehydes, Malononitrile Water 70 High sciensage.info
Fe-containing MOFs Cyclohexane carbaldehyde, Ethylacetoacetate Not specified Not specified Good frontiersin.org
2D Cu-MOF Benzaldehyde, Malononitrile Aqueous medium Room Temp High mdpi.com

Protic ionic liquids are gaining significant attention for the pretreatment of lignocellulosic biomass to separate its main components: cellulose (B213188), hemicellulose, and lignin (B12514952). nih.govrsc.orgresearchgate.netresearchgate.netmdpi.comeajournals.orgmdpi.comresearchgate.netunirioja.esresearchgate.net This fractionation is a critical step in the production of biofuels and other value-added chemicals from renewable resources. Alkylammonium hydrogen sulfates, including compounds closely related to hexylammonium hydrogen sulfate, have proven effective in the delignification of various biomass sources. tandfonline.comtandfonline.com The process typically involves heating the biomass in the PIL, which selectively dissolves the lignin and hemicellulose, leaving behind a cellulose-rich pulp. nih.gov This pulp can then be enzymatically hydrolyzed to produce fermentable sugars. rsc.orgtandfonline.com The lignin can be recovered from the PIL by precipitation with water. nih.gov

Research on PILs like triethylammonium (B8662869) hydrogen sulfate (TEAHSO₄) and monoethanolamine hydrogen sulfate (MEAHSO₄) demonstrates their efficacy in this application. For example, pretreating poplar wood with a mixture of MEAHSO₄, gamma-valerolactone (B192634) (GVL), and water resulted in a significant increase in the cellulose content of the biomass and substantial lignin removal. tandfonline.com Similarly, TEAHSO₄ has been shown to effectively remove lignin from pine, a particularly recalcitrant softwood. tandfonline.com

Table 2: Performance of Protic Ionic Liquids in Biomass Pretreatment

Protic Ionic Liquid Biomass Source Pretreatment Conditions Lignin Removal (%) Cellulose Content Increase Sugar Yield (g/L) Reference
MEAHSO₄-GVL-H₂O Poplar Not specified 67 From 42% to 74% 43 (glucose) tandfonline.com
TEAHSO₄ Pine (Pinus radiata) 170°C, 3h, 1:4 water-PIL ratio 52-59 2-fold increase Not specified tandfonline.com

Advanced Materials Functionalization

The unique chemical structure of hexylammonium hydrogen sulfate lends itself to the functionalization and design of advanced materials. The hexylammonium cation can interact with surfaces and participate in the formation of ordered structures, leading to materials with tailored properties.

The surface properties of nanomaterials, such as silica (B1680970) nanoparticles, are crucial for their performance in various applications, including as fillers in polymer composites. researchgate.netresearchgate.net Unmodified silica nanoparticles often have a negative surface charge and can agglomerate. nih.gov Surface treatment with cationic molecules, such as alkylamines, can modify the surface charge, improving their dispersion and interaction with a polymer matrix. nih.govresearchgate.netnih.gov The hexylammonium cation, with its positively charged ammonium (B1175870) head group and a hydrophobic hexyl chain, can adsorb onto the surface of negatively charged nanoparticles, altering their surface properties from hydrophilic to more hydrophobic. nih.gov This modification can enhance the compatibility of the nanoparticles with non-polar polymer matrices, leading to improved mechanical properties and thermal stability of the resulting nanocomposites. researchgate.net Studies have shown that surface-treated fumed silica nanoparticles can lead to a more homogeneous dispersion in a poly(lactide) matrix, improving its thermo-mechanical behavior. researchgate.net

Table 3: Effect of Surface Charge on Nanoparticle Properties

Nanoparticle Surface Treatment Key Finding Reference
Colloidal Silica Amine-containing molecules Can modify the negative surface charge to positive, but may cause agglomeration. nih.gov
Fumed Silica Not specified Homogeneous nanofiller dispersion even at high concentrations in a PLA matrix. researchgate.net
Silica Nanoparticles Pentyl chains Lowered the particle-wood interaction in impregnation experiments. mdpi.com

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, is a powerful tool for creating functional materials with ordered structures. researchgate.netnih.govrsc.orgamolf.nl The amphiphilic nature of the hexylammonium cation allows it to participate in self-assembly processes, forming organized structures like micelles or layers. nih.govacs.org A significant application of this principle is in the formation of 2D and 3D/2D hybrid perovskite materials, which are of great interest for next-generation solar cells. embrapa.brrsc.orgacs.org

Table 4: Performance Enhancement of Perovskite Solar Cells with Hexylammonium Iodide (HAI) Treatment

Perovskite Structure Key Finding Power Conversion Efficiency (PCE) Reference
3D + HAI Formation of a thin, continuous passivation layer on top of the 3D perovskite. Enhanced photovoltaic performance. rsc.org
3D + HAI More efficient in decreasing interfacial defects compared to butylammonium (B8472290) iodide. Reached 20.62% (compared to 18.83% for 3D only). acs.org

Interfacial Phenomena and Surfactant Science

The reaction product of Hexan-1-amine and sulfuric acid is hexylammonium sulfate. This salt functions as a cationic surfactant, a molecule that possesses a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. Surfactants are compounds that lower the surface tension (or interfacial tension) between two liquids, between a gas and a liquid, or between a liquid and a solid. wikipedia.org The hexylammonium ion provides the surface-active properties, where the positively charged ammonium group acts as the hydrophilic head and the six-carbon hexyl chain serves as the hydrophobic tail. This amphiphilic nature drives the molecules to interfaces, such as the boundary between oil and water, where they can significantly alter the interfacial properties.

In multiphasic systems, such as an oil and water mixture, a high interfacial tension (IFT) exists at the boundary between the immiscible liquids. This tension is a result of the unfavorable interactions between the different types of molecules. The introduction of a surfactant like hexylammonium sulfate can drastically reduce this IFT. rsc.org The surfactant molecules arrange themselves at the oil-water interface, with their hydrophilic heads oriented towards the aqueous phase and their hydrophobic tails extending into the oil phase. This arrangement disrupts the unfavorable interactions between bulk oil and water, effectively lowering the energy of the interface and thus reducing the interfacial tension.

The effectiveness of a surfactant is often characterized by its ability to lower surface or interfacial tension and its critical micelle concentration (CMC), the concentration above which surfactant molecules self-assemble into aggregates called micelles. While specific data for hexylammonium sulfate is limited, research on closely related catanionic surfactants, such as n-hexylammonium n-dodecyl sulfate (AM-DS), provides insight into its potential behavior. acs.org Studies on these related compounds demonstrate significant surface activity. For instance, dynamic surface tension measurements show a decay to an equilibrium value as the surfactant adsorbs to the interface. acs.org At concentrations below the CMC, these surfactants can substantially lower the surface tension of aqueous solutions. acs.org

ParameterValueConditionsSource
Compound Studiedn-hexylammonium n-dodecyl sulfate- acs.org
Critical Micelle Concentration (CMC)1.0 mmol dm⁻³at 25 °C acs.org
Equilibrium Surface Tension (γeq)32.5 mN m⁻¹at 0.75 mmol dm⁻³ acs.org
Measurement TechniqueDuNouy ring tensiometry- acs.org

This interactive table presents research findings for a structurally similar catanionic surfactant to illustrate the interfacial properties of hexylammonium-based surfactants.

The formation of microemulsions is another key aspect of IFT reduction. Research on systems containing hexylamine (B90201) as a cosurfactant with sodium dodecyl sulfate (SDS) shows that it can promote the formation of stable microemulsions of heptane (B126788) and water. researchgate.net In these systems, hexylamine acts as a cationic surfactant, working synergistically with the anionic SDS to create a more effective interfacial film, which is crucial for solubilizing oil and water and achieving ultra-low interfacial tension. researchgate.net

Enhanced Oil Recovery (EOR) encompasses techniques used to increase the amount of crude oil that can be extracted from an oil field after primary and secondary recovery methods have been exhausted. Chemical EOR, particularly surfactant flooding, is a prominent method that relies on reducing the interfacial tension between the injected fluid (water) and the trapped oil in the reservoir rock. researchgate.net By lowering the IFT, the capillary forces that trap residual oil in the porous rock matrix are overcome, allowing the oil to be mobilized and swept toward production wells. researchgate.netdtu.dk

Amine sulfates are recognized for their potential in EOR applications. Studies have indicated the use of hexylammonium compounds in EOR processes, highlighting their role as effective surface-active agents. onepetro.org The primary mechanisms by which these surfactants enhance oil recovery are the significant reduction of oil-water IFT and the alteration of the reservoir rock's wettability. researchgate.net Many reservoirs are initially oil-wet, meaning the oil preferentially adheres to the rock surfaces. Surfactants like hexylammonium sulfate can adsorb onto the rock surface, altering it to a more water-wet state, which helps to detach the oil film from the rock.

The goal in surfactant flooding is often to achieve ultra-low interfacial tension (less than 10⁻² mN/m), which creates conditions favorable for forming a microemulsion that can efficiently displace trapped oil. nih.gov Compound surfactant systems, which may include amine-based surfactants, have been shown to increase oil recovery significantly compared to conventional water flooding. nih.gov

EOR ParameterWater FloodingSurfactant FloodingSource Context
Interfacial Tension (IFT) High (~20-30 mN/m)Ultra-low (<10⁻² mN/m) researchgate.netnih.gov
Wettability Often Oil-WetAltered to Water-Wet researchgate.net
Oil Recovery (Illustrative) Baseline (e.g., 40% of OOIP)Increased (e.g., >55% of OOIP) nih.gov

*Original Oil In Place (OOIP). Values are illustrative based on typical EOR performance.

The effectiveness of a surfactant formulation in EOR depends on reservoir conditions such as temperature, pressure, and the salinity of the formation water. researchgate.net Therefore, the selection and design of the surfactant system, potentially including hexylammonium sulfate, must be tailored to the specific environment of the reservoir to ensure optimal performance in mobilizing residual oil.

Analytical Methodologies for Characterization

Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the structural features of hexylammonium sulfate (B86663) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of the hexylammonium cation. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework. nih.govavantorsciences.comavantorsciences.com

In ¹H NMR spectroscopy, the chemical environment of each proton is analyzed. The spectrum of the hexylammonium cation would exhibit characteristic signals corresponding to the protons on the hexyl chain and the ammonium (B1175870) headgroup. The integration of these signals provides a ratio of the number of protons in each unique environment. Spin-spin coupling between adjacent, non-equivalent protons results in signal splitting, which reveals information about the connectivity of the atoms. For instance, the terminal methyl (CH₃) group would typically appear as a triplet, while the methylene (B1212753) (CH₂) groups along the chain would show more complex splitting patterns (e.g., sextets, quintets). The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration. rsc.org

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. Each unique carbon atom in the hexylammonium cation gives a distinct signal, allowing for confirmation of the six-carbon chain. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. nih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Hexylammonium Cation This table presents expected chemical shift ranges. Actual values can vary based on solvent and experimental conditions.

Atom Nucleus Predicted Chemical Shift (ppm) Splitting Pattern (¹H NMR)
CH₃ -(CH₂)₅-NH₃⁺¹H0.8 - 1.0Triplet (t)
CH₃-CH₂ -(CH₂)₄-NH₃⁺¹H1.2 - 1.4Multiplet (m)
CH₃-(CH₂)₃-CH₂ -CH₂-NH₃⁺¹H1.4 - 1.6Multiplet (m)
CH₃-(CH₂)₄-CH₂ -NH₃⁺¹H2.8 - 3.1Triplet (t) or Multiplet (m)
CH₃-(CH₂)₅-NH₃¹H~7.0 - 8.0Broad Singlet (br s)
C H₃-(CH₂)₅-NH₃⁺¹³C13 - 15N/A
CH₃-C H₂-(CH₂)₄-NH₃⁺¹³C22 - 27N/A
CH₃-(CH₂)₂-C H₂-(CH₂)₂-NH₃⁺¹³C30 - 33N/A
CH₃-(CH₂)₄-C H₂-NH₃⁺¹³C39 - 42N/A

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a chemical 'fingerprint' and are used to identify the functional groups present in hexylammonium sulfate. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the bonds within the molecule. Key absorption bands for hexylammonium sulfate include:

N-H Stretching: The ammonium group (-NH₃⁺) exhibits strong, broad absorption bands in the region of 3300-3000 cm⁻¹. This is distinct from the sharper peaks of a primary amine (-NH₂).

C-H Stretching: The aliphatic hexyl chain shows characteristic stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

N-H Bending: The bending vibration (scissoring) of the ammonium group appears as a strong band around 1600-1500 cm⁻¹.

S=O Stretching: The sulfate anion (SO₄²⁻) is characterized by a very strong, broad absorption band around 1100 cm⁻¹, which arises from the asymmetric stretching of the S=O bonds. researchgate.net

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. nih.gov For hexylammonium sulfate, Raman spectra would show:

C-H Stretching: Strong peaks are observed in the 3000-2800 cm⁻¹ region. americanpharmaceuticalreview.com

Symmetric S-O Stretching: The sulfate ion gives a very strong, sharp peak around 981 cm⁻¹, which is characteristic of the symmetric stretching mode and is often weak or absent in the IR spectrum.

C-C and C-N Stretching: These vibrations appear in the fingerprint region (1500-700 cm⁻¹).

The combination of IR and Raman data allows for a comprehensive analysis of the functional groups, confirming the presence of the protonated amine, the alkyl chain, and the sulfate counter-ion. researchgate.netamericanpharmaceuticalreview.com

Table 2: Key Vibrational Frequencies for Hexylammonium Sulfate

Functional Group / Bond Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
-NH₃⁺ Stretching 3300-3000 (Strong, Broad) Moderate
-NH₃⁺ Bending 1600-1500 (Strong) Weak
Aliphatic C-H Stretching 2960-2850 (Strong) Strong
Aliphatic C-H Bending 1470-1350 (Variable) Variable
SO₄²⁻ Asymmetric Stretch ~1100 (Very Strong, Broad) Weak

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is used for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. env.go.jp However, it is not suitable for the direct analysis of the salt hexylammonium sulfate. The salt is non-volatile and would thermally decompose in the heated GC inlet.

Instead, GC-MS is highly effective for identifying the parent amine, hexan-1-amine, or other volatile reaction products. iu.edu Primary amines like hexan-1-amine often exhibit poor chromatographic peak shape due to their polarity and tendency to interact with the GC column. researchgate.net To overcome this, chemical derivatization is commonly employed. jfda-online.com This process involves reacting the amine with a reagent to replace the active hydrogen atoms on the amino group with a less polar, more stable functional group, thereby increasing its volatility and improving its chromatographic behavior. iu.eduresearchgate.net Common derivatizing agents include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents. researchgate.netjfda-online.com The resulting derivative can then be readily separated by GC and identified by its characteristic mass spectrum. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of ionic and large, labile molecules directly from a solution. wikipedia.orgillinois.edu It is an ideal method for characterizing the hexylammonium cation part of the salt. nih.gov

In ESI-MS, a solution of the sample is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which are then guided into the mass analyzer. illinois.edunih.gov Since this process involves minimal energy transfer to the analyte, fragmentation is often limited, and the spectrum is typically dominated by the molecular ion or a pseudomolecular ion. wikipedia.org

For hexylammonium sulfate dissolved in a suitable solvent (e.g., a water/acetonitrile mixture), positive-ion ESI-MS would detect the hexylammonium cation. This appears as an ion corresponding to the protonated hexan-1-amine, [C₆H₁₅NH]⁺. Its mass-to-charge ratio (m/z) would be equal to the molecular weight of hexan-1-amine (101.19 g/mol ) plus the mass of a proton, resulting in a prominent peak at m/z 102.19. This technique directly confirms the mass and, by extension, the identity of the cationic component of the salt. thegoodscentscompany.comdntb.gov.ua

Titration and Acidity Measurements

Understanding the acidic properties of Hexan-1-amine;sulfuric acid in solution is crucial for many of its applications. Titration and the determination of acidity functions are key methods for quantifying its behavior in acidic media.

The Hammett acidity function (H₀) is a measure of acidity used for highly concentrated solutions of strong acids, extending the concept of pH to non-aqueous or highly acidic systems. wikipedia.orglibretexts.org It quantifies the ability of an acidic medium to protonate a weak base. wikipedia.orglibretexts.org The determination of the H₀ value for a solution containing Hexan-1-amine and sulfuric acid would involve using a series of indicator bases and measuring the extent of their protonation, typically via spectrophotometry. libretexts.orgmcmaster.ca

The H₀ value is dependent on the composition of the mixture. wikipedia.org For pure sulfuric acid, the H₀ value is -12. wikipedia.orglibretexts.org The presence of a base like hexylamine (B90201) would neutralize some of the acid, leading to a less negative H₀ value. The precise H₀ would need to be determined empirically for various concentrations of hexylamine in sulfuric acid.

Table 3: Hypothetical Hammett Acidity Function (H₀) for Hexan-1-amine in Sulfuric Acid Mixtures

Mol% Hexan-1-amine in H₂SO₄H₀ Value
0-12.0
10-10.5
25-8.2
50-5.1

Calorimetric Techniques

Calorimetry is the science of measuring heat changes associated with chemical reactions or physical transitions. Isothermal titration calorimetry is a particularly powerful technique for studying binding interactions.

Isothermal titration calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during a binding event. nih.govupm.es This allows for the determination of the key thermodynamic parameters of an interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. upm.esharvard.edu From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. nih.govupm.es

In the context of Hexan-1-amine and sulfuric acid, ITC could be used to study the thermodynamics of the proton transfer reaction between the amine and the acid. By titrating one component into the other and measuring the associated heat changes, the strength and nature of their interaction can be quantified.

Table 4: Hypothetical Thermodynamic Parameters for the Binding of Hexan-1-amine to Sulfuric Acid Determined by ITC

ParameterValue
Binding Affinity (Kₐ) (M⁻¹)1.5 x 10⁵
Enthalpy Change (ΔH) (kcal/mol)-8.2
Entropy Change (ΔS) (cal/mol·K)15.3
Gibbs Free Energy Change (ΔG) (kcal/mol)-12.8
Stoichiometry (n)1:1

Atmospheric Formation Pathways of Alkylammonium Sulfates

Alkylammonium sulfates are formed in the atmosphere through reactions between gaseous amines and sulfuric acid. This process is a key component of atmospheric new particle formation (NPF).

Amines, including alkylamines like hexan-1-amine, are highly effective at enhancing the nucleation of new particles from sulfuric acid and water. helsinki.ficopernicus.orgcopernicus.org They are considered more potent than ammonia (B1221849) in this role, even though atmospheric concentrations of amines are typically 2 to 3 orders of magnitude lower than that of ammonia. helsinki.ficopernicus.orgcopernicus.orgresearchgate.net The primary mechanism involves the strong basicity of amines, which leads to a more stable acid-base pairing with sulfuric acid compared to ammonia. copernicus.orgresearchgate.net This stabilization is crucial for the initial steps of particle formation, preventing the evaporation of small molecular clusters and allowing them to grow. acs.org

Secondary inorganic aerosols are formed from the conversion of gaseous precursors into particulate matter. bhu.ac.in The reaction between alkaline gases like amines and acidic gases such as sulfuric acid is a key pathway for this transformation. researchgate.net Amines can react with sulfuric acid to form non-volatile aminium salts, which then partition to the particle phase. publish.csiro.au

The formation of these salts contributes to the growth of existing aerosol particles. nih.gov This process can occur through several mechanisms:

Homogeneous Nucleation: Gaseous sulfuric acid and amines react to form stable molecular clusters that grow into new particles. researchgate.net

Heterogeneous Reactions: Gaseous amines can be taken up by existing acidic sulfate particles. nih.gov This can involve the displacement of ammonium ions from ammonium sulfate particles, leading to the formation of alkylammonium sulfates and the release of ammonia gas. researchgate.net

Aqueous Phase Reactions: In atmospheric water droplets (e.g., in clouds or fog), dissolved amines and sulfuric acid can react. The high solubility of amines facilitates their partitioning into the aqueous phase where they can be protonated and form salts. publish.csiro.au

These reactions effectively increase the mass and size of atmospheric aerosols. nih.gov The formation of sulfate is a critical step, often preceding the formation of nitrate (B79036) aerosols in ammonia-rich environments, as sulfuric acid has a greater affinity for ammonia and amines. copernicus.org

Interaction with Atmospheric Aerosols

The formation of alkylammonium sulfates significantly alters the properties of atmospheric aerosols. nih.gov When gaseous amines like hexan-1-amine are taken up by existing aerosol particles, particularly acidic sulfate aerosols, they change the particle's chemical composition, size, and interaction with water. publish.csiro.aunih.gov

One of the key impacts is on the hygroscopicity of the aerosol. The displacement of ammonium ions by alkylammonium ions in ammonium sulfate particles can lead to a change from a crystalline to an amorphous phase and enhance the particle's ability to take up water. nih.gov Alkylammonium sulfate aerosols often exhibit continuous, monotonic water uptake with increasing relative humidity, rather than a distinct deliquescence point typical of pure inorganic salts. nih.gov Field observations have confirmed that aminium salts can constitute a significant fraction of the mass of newly formed nanoparticles, contributing to their growth and hygroscopicity. core.ac.uk

Furthermore, the interaction of amines with sulfate particles can alter their thermostability and density. nih.gov Particles containing alkylammonium sulfates have shown comparable or even higher thermostability than pure ammonium sulfate. nih.gov The density of these mixed particles typically falls in the range of 1.2-1.5 g cm⁻³. nih.gov The presence of these salts can also affect the partitioning of other semi-volatile species, such as ammonia, between the gas and particle phases. acs.org

Table 3: Impact of Alkylammonium Salt Formation on Aerosol Properties

Aerosol Property Change upon Alkylammonium Salt Formation References
Hygroscopicity Generally increased water uptake; loss of distinct deliquescence point. nih.gov, researchgate.net
Phase State Can induce a transition from crystalline to amorphous. nih.gov
Thermostability Comparable or higher than ammonium sulfate. nih.gov
Density Typically 1.2-1.5 g cm⁻³. nih.gov

| Chemical Composition | Displacement of ammonium; alters gas-particle partitioning of other species. | acs.org, researchgate.net |

Environmental Dynamics and Atmospheric Chemistry

Acid-Catalyzed Reactions within Aerosol Particles

The interaction between hexan-1-amine and sulfuric acid within atmospheric aerosol particles is a key example of acid-base chemistry influencing aerosol composition and growth. Sulfuric acid is a strong acid and a primary driver of new particle formation in the atmosphere, while hexan-1-amine, an aliphatic amine, acts as an atmospheric base. epa.govnih.gov Their reaction within an aerosol particle is a direct, acid-catalyzed process.

The fundamental reaction is a proton transfer from sulfuric acid to the amino group of hexan-1-amine. This neutralization reaction is highly favorable and results in the formation of a stable, non-volatile salt, hexylaminium sulfate (B86663). mdpi.com This process effectively transfers the volatile hexan-1-amine from the gas phase into the condensed aerosol phase, contributing to the growth of the particle. The general stability of amine-sulfuric acid complexes is well-established, with the resulting aminium salts being key components in the formation and growth of secondary organic aerosols (SOA). gdut.edu.cnnih.gov

Studies investigating the heterogeneous chemistry of various alkylamines with sulfuric acid have shown that this acid-base reaction is an efficient pathway for aerosol growth. nih.gov While specific kinetic data for hexan-1-amine are not extensively detailed in the reviewed literature, the behavior of other alkylamines provides insight. For instance, studies on methylamine, dimethylamine, and trimethylamine (B31210) show irreversible reactive uptakes on sulfuric acid particles, with uptake coefficients (γ) in the range of 2.0 x 10⁻² to 4.4 x 10⁻². nih.gov The uptake value is a measure of the efficiency of mass transfer from the gas phase to the particle. It is generally observed that such reactions are more efficient in more concentrated sulfuric acid and at lower temperatures. nih.gov

The presence of amines, which are stronger bases than ammonia (B1221849), can enhance particle formation rates from sulfuric acid by orders of magnitude. nih.gov This is attributed to the formation of highly stable acid-amine clusters that have very low evaporation rates. In general, nitrogen-containing compounds like amines are stably soluble in concentrated sulfuric acid because they readily protonate to form stable cations. mdpi.com While detailed research has focused on smaller, more abundant atmospheric amines like dimethylamine, the principles apply to longer-chain amines as well. nih.gov The incorporation of amines into particles alters their chemical composition and physical properties, such as hygroscopicity, which can impact their role as cloud condensation nuclei (CCN). gdut.edu.cn

While the primary acid-catalyzed reaction is protonation, the complexity of aerosol chemistry can lead to other transformations, although these are less documented for this specific amine-acid system. For context, studies on other organic compounds, like hexanal, in sulfuric acid aerosols have identified products from aldol (B89426) condensation and hemiacetal formation, with the reaction pathways being highly dependent on the acid concentration. colorado.eduresearchgate.net However, for the hexan-1-amine and sulfuric acid system, the formation of the hexylaminium salt is the principal and dominant acid-catalyzed reaction.

Research Findings on Amine Uptake by Sulfuric Acid Aerosols

Detailed quantitative data for the reactive uptake of hexan-1-amine on sulfuric acid is limited in readily available literature. However, data for other representative alkylamines demonstrate the general efficiency of this process.

Uptake Coefficients (γ) of Various Alkylamines on Sulfuric Acid nih.gov
Amine CompoundSulfuric Acid Concentration (wt %)Temperature (K)Measured Uptake Coefficient (γ) Range
Methylamine59-82243-2832.0 x 10⁻² - 4.4 x 10⁻²
Dimethylamine59-82243-2832.0 x 10⁻² - 4.4 x 10⁻²
Trimethylamine59-82243-2832.0 x 10⁻² - 4.4 x 10⁻²

This table presents findings for short-chain alkylamines, which are used as a proxy to understand the potential reactivity of hexan-1-amine under similar conditions. The uptake coefficients were found to be comparable across these amines. nih.gov

Q & A

Q. What are the primary reaction mechanisms when hexan-1-amine interacts with sulfuric acid in organic synthesis?

Sulfuric acid derivatives (e.g., alumina sulfuric acid, ASA) catalyze multicomponent reactions involving hexan-1-amine by activating carbonyl groups. For instance, in α-aminophosphonate synthesis, the acid first protonates the aldehyde, enabling nucleophilic attack by hexan-1-amine to form an imine intermediate. Subsequent addition of diethyl phosphite yields α-aminophosphonates via a one-pot mechanism under solvent-free conditions . Similar pathways are observed in Biginelli and Pechmann condensations, where sulfuric acid derivatives stabilize intermediates and enhance selectivity .

Q. Which analytical techniques are most effective for characterizing sulfuric acid-amine clusters in gas-phase studies?

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) and Cluster Chemical Ionization Mass Spectrometry (Cluster CIMS) are pivotal for studying neutral and charged clusters. FTICR-MS resolves size-specific cluster compositions, while Cluster CIMS detects neutral clusters (e.g., [(H₂SO₄)₄·amine] complexes) in ambient or laboratory settings. These methods reveal amine substitution dynamics and nucleation kinetics .

Q. How do solvent choice and catalyst loading influence the efficiency of hexan-1-amine-mediated syntheses?

Solvent-free conditions often optimize yield and reduce waste. For example, ASA-catalyzed Pechmann reactions achieve >90% yield at 10 mol% catalyst loading, whereas polar solvents like ethanol may slow kinetics due to hydrogen bonding . In contrast, α-aminonitrile synthesis requires acetonitrile for optimal proton transfer, highlighting solvent-dependent acid-base interactions .

Advanced Research Questions

Q. How do amine chain length and steric effects (e.g., hexan-1-amine vs. methylamine) alter sulfuric acid cluster stability in atmospheric nucleation?

Larger amines like hexan-1-amine exhibit lower volatility and stronger base strength, enhancing cluster stability via stronger H₂SO₄-amine binding. Experimental studies show C4–C6 amines form more stable [(H₂SO₄)₄·amine] clusters than smaller amines, delaying evaporation and promoting particle growth . Computational models predict hexan-1-amine displaces ammonia in pre-nucleation clusters, altering nucleation pathways .

Q. What kinetic models explain contradictions in laboratory vs. ambient nucleation rates for sulfuric acid-hexan-1-amine systems?

A power-law model, J = K[H₂SO₄]², accounts for H₂SO₄ dimer dominance in nucleation. Discrepancies arise from aerosol scavenging in ambient environments, which reduces cluster lifetimes. Laboratory studies under controlled humidity and amine concentrations (10⁶–10⁷ molecules/cm³) align with field data when corrected for coagulation sinks .

Q. How do solid acid catalysts (e.g., ASA, MSA) improve recyclability in hexan-1-amine-involved syntheses compared to liquid H₂SO₄?

ASA and MSA are heterogeneous catalysts with high surface acidity, enabling easy recovery via filtration. For instance, ASA retains >95% activity after five cycles in Pechmann condensations, while liquid H₂SO₄ degrades due to side reactions and neutralization. Solid acids also minimize corrosion and waste, aligning with green chemistry principles .

Q. What role do computational methods play in resolving H₂SO₄-hexan-1-amine cluster thermodynamics?

Quantum chemical calculations (e.g., B3LYP/CBSB7) predict binding energies and cluster stability. For hexan-1-amine, simulations show a 20–30 kJ/mol stronger interaction with H₂SO₄ than methylamine, rationalizing experimental observations of enhanced nucleation rates. These models guide parameterization of atmospheric aerosol formation in climate models .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported H₂SO₄-amine cluster formation rates between FTICR-MS and ambient measurements?

FTICR-MS overestimates ion-induced clustering in lab settings, while ambient Cluster CIMS detects neutral clusters influenced by competing bases (e.g., NH₃). Calibration with Semi-Ambient Signal Amplification (SASA) reconciles these by spiking ambient air with H₂SO₄, isolating amine-specific effects .

Methodological Recommendations

  • Synthesis Optimization : Screen catalyst loading (5–15 mol%) and solvent polarity using Design of Experiments (DoE) to balance yield and energy efficiency .
  • Cluster Characterization : Combine FTICR-MS with ion mobility spectrometry for size-resolved structural insights .
  • Kinetic Modeling : Integrate aerosol dynamics (e.g., COSIMA) to predict nucleation rates under varying amine/H₂SO₄ ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.